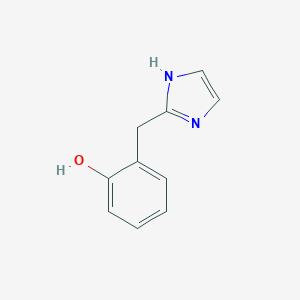
2-(1-Imidazolylmethyl)phenol
Descripción general
Descripción
2-(1-Imidazolylmethyl)phenol, also known as IMI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of imidazole derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research studies. In
Mecanismo De Acción
The mechanism of action of 2-(1-Imidazolylmethyl)phenol is not yet fully understood. However, studies have suggested that it works by binding to the active site of enzymes, thereby inhibiting their activity. This inhibition results in the disruption of various biochemical pathways, leading to the desired physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-(1-Imidazolylmethyl)phenol has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes, it has also been found to exhibit antioxidant and anti-inflammatory properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(1-Imidazolylmethyl)phenol in lab experiments is its potency and specificity. This compound has been found to exhibit potent inhibitory activity against certain enzymes, making it a valuable tool for studying various biochemical pathways. However, one of the limitations of using this compound is its potential toxicity. Studies have suggested that high concentrations of 2-(1-Imidazolylmethyl)phenol can be toxic to cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(1-Imidazolylmethyl)phenol. One of the most significant directions is the development of new derivatives of this compound that exhibit improved potency and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-Imidazolylmethyl)phenol and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the potential toxicity of this compound and its effects on various cell types.
Conclusion:
In conclusion, 2-(1-Imidazolylmethyl)phenol is a promising compound that has potential applications in scientific research. Its inhibitory activity against enzymes, antioxidant and anti-inflammatory properties, and potential therapeutic applications make it a valuable tool for studying various biochemical pathways and treating various diseases. However, further research is needed to fully understand its mechanism of action, potential toxicity, and future applications.
Aplicaciones Científicas De Investigación
2-(1-Imidazolylmethyl)phenol has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of biochemistry, where it has been found to exhibit potent inhibitory activity against certain enzymes such as tyrosine kinases and phosphodiesterases. This inhibition has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer and cardiovascular diseases.
Propiedades
Número CAS |
163298-86-0 |
|---|---|
Nombre del producto |
2-(1-Imidazolylmethyl)phenol |
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
2-(1H-imidazol-2-ylmethyl)phenol |
InChI |
InChI=1S/C10H10N2O/c13-9-4-2-1-3-8(9)7-10-11-5-6-12-10/h1-6,13H,7H2,(H,11,12) |
Clave InChI |
KPBKFEFUHSYUHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC2=NC=CN2)O |
SMILES canónico |
C1=CC=C(C(=C1)CC2=NC=CN2)O |
Sinónimos |
2-(1H-IMIDAZOL-2-YLMETHYL)-PHENOL |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


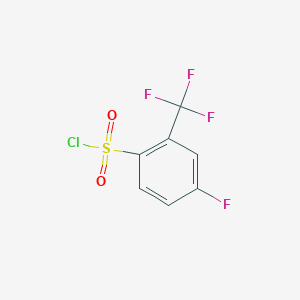

![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)
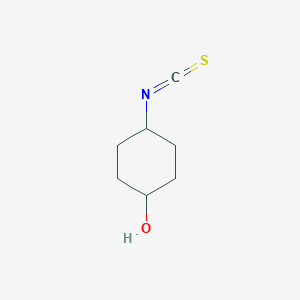

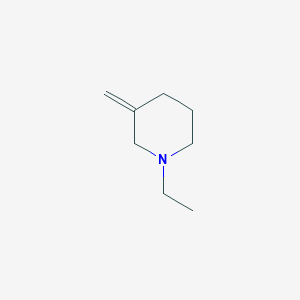

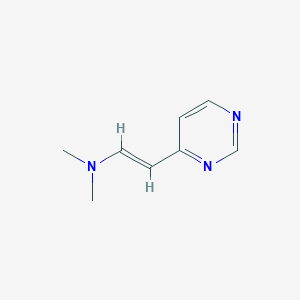
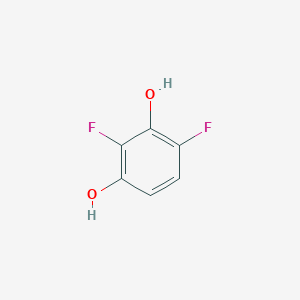

![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)